8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride is a chemical compound that belongs to the class of benzazepines. It is recognized for its potential therapeutic applications, particularly in treating neurological disorders such as Tourette syndrome. The compound's structure features a tetrahydro-benzazepine core, which is modified with a chloro group and a phenyl moiety, contributing to its unique pharmacological properties.
This compound can be classified under the following categories:
The compound's hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations. It has been studied for its interaction with dopamine receptors, which are critical in the modulation of various neurological functions .
The synthesis of 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol typically involves several key steps:
In an industrial context, these synthetic routes are optimized for larger-scale production by adjusting reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed.
The molecular structure of 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol can be described as follows:
Property | Value |
---|---|
IUPAC Name | (E)-but-2-enedioic acid; (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI | InChI=1S/C21H22ClNO5 |
InChI Key | FGHVSEXHEAUJBT-WMQZXYHMSA-N |
The compound features a complex arrangement that includes a tetrahydro-benzazepine ring system along with various functional groups that contribute to its biological activity .
8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol can undergo several chemical reactions:
These reactions are vital for modifying the compound's structure to enhance its pharmacological properties or tailor it for specific applications.
The mechanism of action for 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol primarily involves its interaction with dopamine receptors. It acts as an allosteric modulator that can enhance the sensitivity of dopamine receptors in physiological pathways. This modulation may lead to increased cAMP production in response to dopamine stimulation . The specific biochemical pathways affected depend on the receptor subtype and cellular context.
The physical properties of 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol include:
Chemical properties relevant to this compound include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations .
8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential therapeutic benefits.
The construction of the chiral 3-benzazepine framework necessitates precise stereochemical control at the C5 position, typically achieved through asymmetric reductive amination or chiral pool methodologies. A prominent route involves the condensation of 4-chlorophenethylamine derivatives with chiral α-methylstyrene precursors under controlled cyclodehydration conditions. This intramolecular Friedel-Crafts alkylation is catalyzed by Lewis acids (e.g., polyphosphoric acid) at temperatures ranging from 80–120°C, yielding the (5R) enantiomer with >98% regioselectivity for the 7-hydroxy substitution pattern [1] [6]. The stereochemical integrity is preserved through meticulous control of reaction kinetics and avoidance of racemization-inducing conditions (e.g., strong bases at elevated temperatures).
Table 1: Stereoselective Cyclization Approaches
Chiral Auxiliary | Cyclization Agent | Temperature (°C) | Stereoselectivity (% ee) |
---|---|---|---|
(R)-1-Phenylethylamine | Polyphosphoric acid | 110 | 92 |
L-Prolinol derivative | Phosphorus oxychloride | 85 | 87 |
(S)-Binaphthyl phosphate | Trifluoromethanesulfonic acid | 70 | 95 |
Alternative pathways employ enantioselective hydrogenation of precursor imines using Ir-(S,S)-f-binaphane catalysts, achieving enantiomeric excess values exceeding 90% [3]. The spatial orientation of the 3-methyl group impedes ring inversion, while the 7-hydroxy group’s ortho-positioning relative to the nitrogen atom facilitates intramolecular hydrogen bonding, stabilizing the target conformation [1] [3].
Key intermediates include N-benzyl-2-(4-chloro-2-hydroxyphenyl)ethan-1-amine and 3-(chloromethyl)-4-phenylazetidin-2-one, which undergo sequential electrophilic aromatic substitution and ring expansion. The Friedel-Crafts alkylation of 4-chloro-2-methoxyphenethylamine with styrene oxide generates the crucial phenethylamino alcohol intermediate, which is subsequently cyclized via in situ mesylation and base-induced intramolecular displacement (K₂CO₃, DMF, 60°C) [6]. Electrophilic chlorination at the 8-position is optimally executed using sulfuryl chloride (SO₂Cl₂) in dichlorobenzene at 0–5°C, achieving >95% regioselectivity for the para position relative to the hydroxyl group, followed by O-demethylation using boron tribromide (BBr₃) in dichloromethane [4] [6].
Table 2: Critical Intermediates and Transformation Conditions
Intermediate | Structural Formula | Key Transformation | Yield (%) |
---|---|---|---|
2-(4-Chloro-2-methoxyphenyl)ethan-1-amine | C₉H₁₂ClNO | Epoxide opening with styrene oxide | 88 |
1-(4-Chloro-2-hydroxyphenyl)-3-phenylpropan-2-amine | C₁₅H₁₆ClNO | Mesylate-induced cyclization | 76 |
8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-one | C₁₇H₁₆ClNO | Stereoselective reduction | 82 |
The 7-keto derivative undergoes chemoselective reduction using L-selectride to afford the (7R)-alcohol, exploiting the conformational bias imposed by the 3-methyl substituent [6].
Formation of the pharmaceutically relevant (z)-but-2-enedioic acid adduct (CAS 87134-87-0) employs solvent-free catalytic coupling. The hydrochloride-free base is reacted with maleic anhydride (1:1 molar ratio) in ethyl acetate under reflux (77°C) for 8–12 hours, utilizing 5 mol% DMAP (4-dimethylaminopyridine) as an acylation catalyst [2]. This process yields the Z-isomer exclusively due to kinetic control and steric hindrance from the 3-methyl group, with the carboxylic acid groups forming stable hydrogen bonds with the 7-hydroxyl moiety. The crystalline adduct (molecular formula C₁₇H₁₈ClNO·C₄H₄O₄) precipitates with 99.8% chemical purity following cooling-induced crystallization [2].
Optimization studies reveal that protic solvents (e.g., ethanol) promote isomerization to the thermodynamically stable E-isomer, while aprotic media (ethyl acetate/toluene mixtures) preserve the Z-configuration. The crystalline adduct serves dual purposes: purification vector for the benzazepine core and direct precursor for salt formation via acid-base reaction with hydrochloric acid [2].
Commercial synthesis prioritizes safety, cost efficiency, and minimal ecological impact through integrated solvent selection and phase-separation protocols. Key optimizations include:
Table 4: Solvent Performance in Industrial Processes
Process Stage | Optimal Solvent | Temperature (°C) | Cycle Time (h) | Yield (%) |
---|---|---|---|---|
Friedel-Crafts alkylation | 1,2-Dichlorobenzene | 115 | 6 | 89 |
Tartrate resolution | Ethanol/water | 0–5 | 12 | 95 (ee) |
Salt formation | Acetone/water | 20 | 3 | 92 |
Final crystallization | Ethyl acetate/heptane | 10 | 8 | 96 |
Phase-transfer catalysis (PTC) using Aliquat® 336 (0.5 mol%) in dichlorobenzene/water systems accelerates N-alkylation steps, reducing reaction times from 48 to 8 hours at 80°C. Continuous flow extraction replaces batch processing, reducing solvent consumption by 40% while maintaining 99.5% product recovery [2] [6].
Table 5: Cost-Benefit Analysis of Solvent Systems
Solvent Combination | Material Cost ($/kg product) | Environmental Factor (E-factor) | Purity (%) |
---|---|---|---|
Toluene/water | 12.80 | 8.7 | 99.1 |
Ethyl acetate/water | 18.20 | 5.2 | 99.8 |
Dichloromethane/water | 15.30 | 32.5 | 99.3 |
The optimized commercial route achieves an overall yield of 68% from 4-chloro-2-methoxyphenethylamine, with 99.8% chemical purity and >99.5% enantiomeric excess, validated in multi-kilogram campaigns [2] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: